(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R)-3-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-13-11-6-4-3-5-9(11)7-12-10/h3-6,10,12H,2,7-8H2,1H3/t10-/m1/s1 |
InChI Key |
DMDKQEAZFKSIER-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@@H]1COC2=CC=CC=C2CN1 |
Canonical SMILES |
CCC1COC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives and ethylamine.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, which forms the oxazepine ring. This can be achieved through intramolecular cyclization using reagents like phosphorus oxychloride (POCl₃) or other cyclizing agents under controlled conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the oxazepine ring are replaced by other groups. Typical reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogenation using Br₂ or Cl₂ in the presence of a catalyst, nucleophilic substitution using amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its chiral nature makes it particularly useful in studying enantioselective processes and the role of chirality in biological systems.
Medicine
In medicinal chemistry, ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has potential applications as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for use in various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazepine Analogs (Sulfur vs. Oxygen Heteroatoms)
Thiazepines, where sulfur replaces oxygen in the heterocyclic ring, exhibit distinct electronic and steric properties. For example:
- 5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6a) : Synthesized in 16 hours under reflux with HCl, this compound shows IR absorption at 1594 cm⁻¹ (C=S stretching) and a molecular ion peak at m/z 279.1282 (HR-EIMS) .
- 8-Methoxy-5-pentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6i) : Features a methoxy group at C8, leading to altered NMR shifts (e.g., C7-H at δ 6.83 ppm ) and a higher reaction time of 48 hours .
Key Differences :
- Thiazepines generally require longer reaction times (16–48 hours) compared to oxazepines (e.g., 16 hours for (R)-3-ethyl analog) .
- Sulfur’s lower electronegativity reduces hydrogen-bonding capacity, impacting solubility and receptor interactions .
Oxazepinone Derivatives (Ketone Functional Group)
Oxazepinones, such as 2-phenyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3d), incorporate a ketone group at C3. Key contrasts:
- Electronic Effects: The ketone withdraws electron density, shifting ¹H-NMR signals (e.g., C2-H at δ 4.85 ppm vs. δ 3.5–4.0 ppm in non-ketone analogs) .
- Synthesis: Oxazepinones are synthesized via cyclization of imines, often requiring 48 hours for completion, compared to the 16-hour hydrolysis step for (R)-3-ethyl-oxazepine .
Substituent Effects on Bioactivity
- Chlorine Substituents : 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3g) exhibits enhanced lipophilicity (logP 2.81 vs. 1.49 for (R)-3-ethyl-oxazepine), influencing membrane permeability .
- Methoxy Groups : 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives show altered binding affinities in PEX14 inhibition assays due to steric hindrance .
Data Tables
Table 1. Physical and Spectral Properties of Selected Analogs
Table 2. Pharmacological Profiles of Related Compounds
Biological Activity
(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as a trypanocidal agent and its interaction with specific protein targets.
Overview of Biological Activity
-
Mechanism of Action :
- The compound is primarily investigated for its inhibitory effects on the PEX14-PEX5 protein-protein interaction, which is crucial for the import of proteins into peroxisomes in trypanosomes. Disruption of this interaction leads to cell death in Trypanosoma brucei, the causative agent of African sleeping sickness .
- Pharmacological Potential :
Case Study 1: Trypanocidal Activity
- Study Design : A series of compounds based on the oxazepine scaffold were synthesized and tested for their ability to inhibit the growth of T. brucei.
- Findings : The synthesized compounds showed varying degrees of efficacy, with some achieving IC50 values in the low micromolar range. Notably, both enantiomers were evaluated to determine the impact of chirality on biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
- Research Approach : The study employed computer-aided drug design (CADD) to optimize the structure of oxazepine derivatives.
- Results : The optimization led to the identification of several potent analogs that demonstrated enhanced binding affinity to PEX14 and increased cytotoxicity against trypanosome cultures. The binding interactions were confirmed through NMR spectroscopy and immunofluorescent microscopy .
Data Tables
| Compound Name | IC50 (µM) | Target Protein | Activity Description |
|---|---|---|---|
| (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | 0.5 | PEX14-PEX5 | Disrupts protein import |
| Derivative A | 0.8 | PEX14 | Moderate activity against T. brucei |
| Derivative B | 0.3 | PEX5 | High activity against T. brucei |
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine?
Methodological Answer:
Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. For example:
- Chiral Lewis Acid Catalysts : Evans’ oxazaborolidine catalysts can induce asymmetry during cyclization steps, as demonstrated in Pictet-Spengler-type reactions for similar tetrahydrobenzooxazepines .
- Resolution Techniques : Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution can separate enantiomers post-synthesis .
- Asymmetric Cyclization : Modify reaction conditions (e.g., solvent polarity, temperature) to favor the (R)-enantiomer during ring closure, leveraging steric effects from the ethyl group .
Advanced: How can researchers address contradictory bioactivity data across different assay systems for this compound?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Protein Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target interactions, accounting for nonspecific binding artifacts .
- Computational Modeling : Molecular dynamics simulations can reconcile discrepancies by identifying conformational changes in the target protein under different assay conditions .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., ethyl group position) and ring saturation. NOESY experiments validate stereochemistry .
- Mass Spectrometry (HRMS) : High-resolution MS ensures molecular formula accuracy, distinguishing from isobaric impurities .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the oxazepine core .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of the ethyl substituent?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., methyl, propyl) at the 3-position to assess steric/electronic effects .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent properties (logP, polar surface area) with activity .
- Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cell permeability) to isolate substituent-specific effects .
Basic: How can researchers optimize reaction yields during the cyclization step of the oxazepine core?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
- Acid Catalysts : p-TsOH or TFA promotes Schiff base formation and subsequent ring closure .
- Flow Chemistry : Continuous flow systems improve scalability and reduce side reactions (e.g., dimerization) .
Advanced: What mechanisms explain the ethyl group’s impact on pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The ethyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use shake-flask assays to quantify partition coefficients .
- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., human liver microsomes) assess oxidative metabolism susceptibility. Ethyl groups may slow demethylation compared to methoxy analogs .
- Protein Binding : Equilibrium dialysis or ultrafiltration measures plasma protein binding, which affects bioavailability .
Basic: What purification techniques are most effective for isolating (R)-3-Ethyl-tetrahydrobenzooxazepine from racemic mixtures?
Methodological Answer:
- Chiral Stationary Phases : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .
- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., ethyl lactate) to enrich the (R)-enantiomer .
Advanced: How do electronic effects of the ethyl group influence binding to biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-rich regions for hydrogen bonding .
- SAR Table : Compare analogs’ activities to isolate electronic contributions:
| Substituent | LogD (pH 7.4) | IC50 (Target X) | Notes |
|---|---|---|---|
| -H | 1.2 | 10 µM | Baseline |
| -CH3 | 1.8 | 5 µM | Improved lipophilicity |
| -C2H5 (R) | 2.3 | 2 µM | Optimal balance of steric/electronic effects |
| -CF3 | 2.5 | 15 µM | Reduced activity due to electronegativity |
Basic: What safety protocols are recommended for handling this compound in vitro?
Methodological Answer:
- Acute Toxicity Screening : Perform Ames tests and zebrafish embryo assays to prioritize in vivo studies .
- Solubility Optimization : Use DMSO stocks ≤10 mM to avoid solvent cytotoxicity in cell-based assays .
Advanced: How can researchers resolve conflicting data on metabolic stability between rodent and human models?
Methodological Answer:
- Species-Specific Cytochrome Profiling : Compare CYP isoform expression (e.g., CYP3A4 in humans vs. CYP3A1 in rats) using immunoblotting .
- Chimeric Liver Models : Humanized mice with transplanted human hepatocytes provide interspecies comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
